Elvucitabine
Elvucitabine
Elvucitabine is a nucleoside reverse transcriptase inhibitor analog of cytosine. Elvucitabine has activity against HIV and chronic hepatitis B.
Brand Name:
Vulcanchem
CAS No.:
181785-84-2
VCID:
VC0527030
InChI:
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1
SMILES:
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Molecular Formula:
C9H10FN3O3
Molecular Weight:
227.19 g/mol
Elvucitabine
CAS No.: 181785-84-2
Inhibitors
VCID: VC0527030
Molecular Formula: C9H10FN3O3
Molecular Weight: 227.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Elvucitabine is a nucleoside reverse transcriptase inhibitor analog of cytosine. Elvucitabine has activity against HIV and chronic hepatitis B. |
---|---|
CAS No. | 181785-84-2 |
Product Name | Elvucitabine |
Molecular Formula | C9H10FN3O3 |
Molecular Weight | 227.19 g/mol |
IUPAC Name | 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1 |
Standard InChIKey | HSBKFSPNDWWPSL-VDTYLAMSSA-N |
Isomeric SMILES | C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F |
SMILES | C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES | C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine 2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine 2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine 2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro- 4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one ACH-126-443 beta-L-Fd4C dexelvucitabine DPC 817 DPC-817 DPC817 elvucitabine INCB-8721 Reverset YZ-817 |
Reference | 1: Colucci P, Pottage JC, Robison H, Turgeon J, Ducharme MP. Effect of a single dose of ritonavir on the pharmacokinetic behavior of elvucitabine, a nucleoside reverse transcriptase inhibitor, administered in healthy volunteers. Antimicrob Agents Chemother. 2009 Feb;53(2):646-50. doi: 10.1128/AAC.00905-08. PubMed PMID: 19015353; PubMed Central PMCID: PMC2630647. 2: Colucci P, Pottage JC, Robison H, Turgeon J, Schürmann D, Hoepelman IM, Ducharme MP. Multiple-dose pharmacokinetic behavior of elvucitabine, a nucleoside reverse transcriptase inhibitor, administered over 21 days with lopinavir-ritonavir in human immunodeficiency virus type 1-infected subjects. Antimicrob Agents Chemother. 2009 Feb;53(2):662-9. doi: 10.1128/AAC.00907-08. PubMed PMID: 19015343; PubMed Central PMCID: PMC2630663. 3: Elvucitabine data released at CROI. AIDS Patient Care STDS. 2010 Mar;24(3):198. PubMed PMID: 20235383. 4: Hernandez-Santiago BI, Mathew JS, Rapp KL, Grier JP, Schinazi RF. Antiviral and cellular metabolism interactions between Dexelvucitabine and lamivudine. Antimicrob Agents Chemother. 2007 Jun;51(6):2130-5. PubMed PMID: 17403996; PubMed Central PMCID: PMC1891415. 5: Otto MJ. New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections. Curr Opin Pharmacol. 2004 Oct;4(5):431-6. Review. PubMed PMID: 15351346. 6: Meusinger R. Doubling spectroscopy challenge. Anal Bioanal Chem. 2015 Nov;407(27):8169-72. doi: 10.1007/s00216-015-9002-x. PubMed PMID: 26463052. 7: Desai M, Iyer G, Dikshit RK. Antiretroviral drugs: critical issues and recent advances. Indian J Pharmacol. 2012 May;44(3):288-98. doi: 10.4103/0253-7613.96296. PubMed PMID: 22701234; PubMed Central PMCID: PMC3371447. 8: Ghosh RK, Ghosh SM, Chawla S. Recent advances in antiretroviral drugs. Expert Opin Pharmacother. 2011 Jan;12(1):31-46. doi: 10.1517/14656566.2010.509345. Review. PubMed PMID: 20698725. 9: Stellbrink HJ. Novel compounds for the treatment of HIV type-1 infection. Antivir Chem Chemother. 2009;19(5):189-200. Review. PubMed PMID: 19483267. 10: Schinazi RF, Massud I, Rapp KL, Cristiano M, Detorio MA, Stanton RA, Bennett MA, Kierlin-Duncan M, Lennerstrand J, Nettles JH. Selection and characterization of HIV-1 with a novel S68 deletion in reverse transcriptase. Antimicrob Agents Chemother. 2011 May;55(5):2054-60. doi: 10.1128/AAC.01700-10. PubMed PMID: 21357304; PubMed Central PMCID: PMC3088218. 11: dD4FC development discontinued. AIDS Clin Care. 2006 May;18(5):47. PubMed PMID: 16718907. 12: Hammond JL, Parikh UM, Koontz DL, Schlueter-Wirtz S, Chu CK, Bazmi HZ, Schinazi RF, Mellors JW. In vitro selection and analysis of human immunodeficiency virus type 1 resistant to derivatives of beta-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine. Antimicrob Agents Chemother. 2005 Sep;49(9):3930-2. PubMed PMID: 16127074; PubMed Central PMCID: PMC1195387. 13: Feinberg J. Meeting notes from the 3rd IAS Conference. New drugs. AIDS Clin Care. 2005 Oct;17(10):96-7. PubMed PMID: 16276591. 14: Susman E. HIV Pathogenesis and Treatment - Third International AIDS Society Conference. IDrugs. 2005 Oct;8(10):813-5. PubMed PMID: 16254799. 15: Waters L, Nelson MR. New drugs. HIV Med. 2005 Jul;6(4):225-31. Review. PubMed PMID: 16011526. 16: Sax PE. Meeting notes from ICAAC. D-D4FC (Reverset): further data on treatment-experienced patients. AIDS Clin Care. 2005 Jan;17(1):8. PubMed PMID: 15717377. 17: Stuyver LJ, McBrayer TR, Schürmann D, Kravec I, Beard A, Cartee L, Schinazi RF, De La Rosa A, Murphy RL, Otto MJ. Potent antiviral effect of reverset in HIV-1-infected adults following a single oral dose. Antivir Ther. 2004 Aug;9(4):529-36. PubMed PMID: 15456084. 18: De Clercq E. Emerging anti-HIV drugs. Expert Opin Emerg Drugs. 2005 May;10(2):241-73. Review. PubMed PMID: 15934866. 19: Murakami E, Ray AS, Schinazi RF, Anderson KS. Investigating the effects of stereochemistry on incorporation and removal of 5-fluorocytidine analogs by mitochondrial DNA polymerase gamma: comparison of D- and L-D4FC-TP. Antiviral Res. 2004 Apr;62(1):57-64. PubMed PMID: 15026203. 20: Sagir A, Avci A, Erhardt A, Lörke J, Heintges T, Häussinger D. [New approaches in the treatment of hepatitis B]. Dtsch Med Wochenschr. 2004 May 21;129(21):1203-8. Review. German. PubMed PMID: 15160325. |
PubChem Compound | 469717 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume